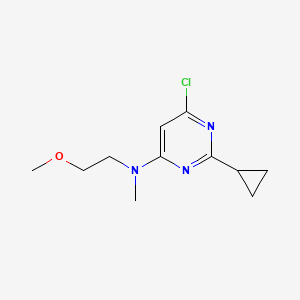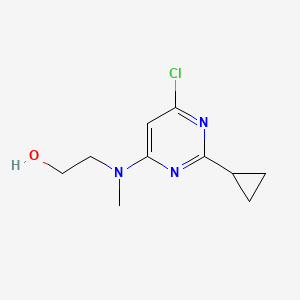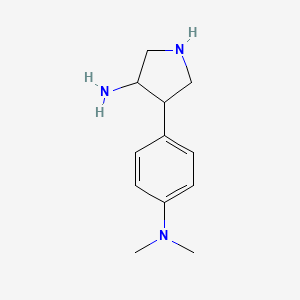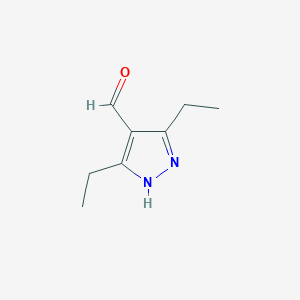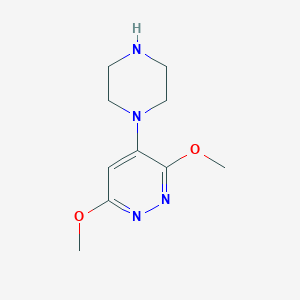
3,6-ジメトキシ-4-(ピペラジン-1-イル)ピリダジン
説明
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine, commonly known as DPP, is a pyridazine derivative that has gained significant interest in various scientific fields due to its wide range of potential applications. It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is C10H16N4O2, and it has a molecular weight of 224.26 g/mol. More detailed structural analysis would require specific spectroscopic data which is not available in the retrieved information.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine include a density of 1.2±0.1 g/cm3, a boiling point of 433.4±40.0 °C at 760 mmHg, and a flash point of 215.9±27.3 °C . It has 5 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .
科学的研究の応用
私は、3,6-ジメトキシ-4-(ピペラジン-1-イル)ピリダジンの科学研究における応用について調査しました。以下は、さまざまな分野における独自の応用に焦点を当てた包括的な分析です。各セクションでは、その分野に特化した詳細な情報が提供されています。
医薬品開発
この化合物は、疾患プロセスに関与する酵素または受容体を阻害するように設計された医薬品の合成における前駆体または中間体として役立つ可能性があります。 たとえば、3,6-ジメトキシ-4-(ピペラジン-1-イル)ピリダジンと構造的に類似した化合物は、炎症性疾患および軟骨分解を伴う疾患に関与する酵素であるADAMTSを阻害する可能性について検討されてきました .
化学合成
合成化学において、この化合物は新規な化学ライブラリの作成に利用できます。 これは、ピペラジン結合ベンゾチアゾール誘導体に関連する研究に見られるように、潜在的な生物活性を有する構造的に修飾された誘導体のビルディングブロックとして機能することができます .
農業研究
ピペラジン構造を持つ化合物は、農業における抗真菌剤としての潜在的な用途について調査されてきました . この化合物は、同様の用途について研究することができます。
作用機序
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For instance, piperazine derivatives can act as dopamine and serotonin antagonists , suggesting that they might interact with their targets by blocking the action of these neurotransmitters.
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that this compound might affect pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound might have similar effects .
生化学分析
Biochemical Properties
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. Inhibition of acetylcholinesterase by 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine leads to increased levels of acetylcholine, which can enhance cholinergic transmission . Additionally, this compound has shown interactions with butyrylcholinesterase, another enzyme involved in cholinergic pathways .
Cellular Effects
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in neuroprotection and anti-inflammatory responses . Furthermore, 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is characterized by competitive inhibition, where 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine competes with acetylcholine for the active site . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can maintain its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, leading to sustained increases in acetylcholine levels .
Dosage Effects in Animal Models
The effects of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and neuroprotection without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Additionally, 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine within cells and tissues involve several mechanisms. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function . The distribution of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This localization can influence the compound’s ability to modulate cellular processes and exert its effects.
特性
IUPAC Name |
3,6-dimethoxy-4-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-15-9-7-8(10(16-2)13-12-9)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGJQWROGJKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)N2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


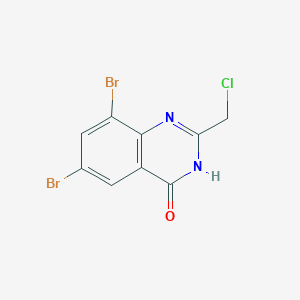
![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)
![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B1492478.png)

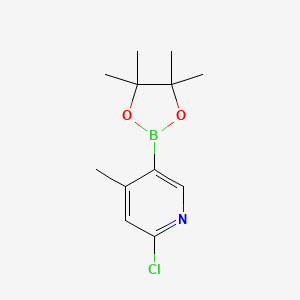

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)

